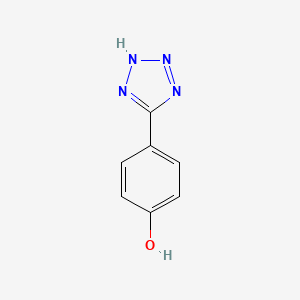

4-(1H-Tetrazol-5-YL)phenol

描述

准备方法

Synthetic Routes and Reaction Conditions:

Method 1: One common method involves the reaction of with and in at .

Method 2: Another method uses sodium azide and zinc dibromide in water at 140°C for 24 hours .

Industrial Production Methods:

- Industrial production methods for 4-(1H-Tetrazol-5-YL)phenol are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

化学反应分析

Types of Reactions:

Oxidation: 4-(1H-Tetrazol-5-YL)phenol can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products:

- The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

科学研究应用

Synthesis of Tetrazoles

Various methods exist for synthesizing 5-substituted 1H-tetrazoles, the core structure of 4-(1H-Tetrazol-5-yl)phenol. These methods include:

- Cycloaddition Reactions: A [3+2]-cycloaddition reaction between nitrile derivatives and sodium azide, catalyzed by scandium triflate, can produce 5-substituted tetrazoles with yields ranging from 25% to 100% . Bismuth chloride can also serve as a catalyst under similar conditions, yielding up to 99% .

- Microwave (MW) Irradiation: Using microwave irradiation with heterogeneous catalysts like Pd/Co nanoparticles can lead to shorter reaction times and easier separation .

- Heterogeneous Catalysts: Solid acid resins like Amberlyst-15 can catalyze the reaction in DMSO solvent at 85°C, yielding products in high percentages . Silica-supported lanthanum triflate is also effective for synthesizing 5-substituted 1H-tetrazoles .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, the broader applications of tetrazoles and related compounds offer insights:

- Antimicrobial Activity: Some synthesized tetrazoles exhibit in vitro antibacterial activity against bacteria such as Bacillus cereus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against fungi such as Penicillium purpurogenum, Aspergillus flavus, and Trichothecium rosium .

- Pharmaceutical Applications: Pyrazole-tetrazole hybrid molecules have shown potential as anti-diabetic agents .

- Vasorelaxant Effect: Tetrazole compounds can have a vasorelaxant effect .

Data Table of Synthesis Examples

| Catalyst | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Scandium triflate | i-PrOH/water (3:1), MW irradiation, 160 °C, 1 hour | 5-(4-cyanophenyl)-1H-triazole | 100% |

| Bismuth chloride | i-PrOH/water (3:1), MW irradiation | 5-(2-furyl)-1H-tetrazole | 99% |

| Amberlyst-15 | DMSO, 85 °C, 12 hours | 5-(4-methoxyphenyl)-1H-tetrazole | 94% |

| Cu(II) on CAES | DMSO | 5-(4-cyanophenyl)-1H-tetrazole | 96% |

| Cuttlebone | DMSO, 110 °C | 5-benzyl-1H-tetrazole | 98% |

| Pd/Co nanoparticles | MW | 4-(1H-tetrazol-5-yl)pyridine | 99% |

作用机制

The mechanism of action of 4-(1H-Tetrazol-5-YL)phenol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .

相似化合物的比较

- 2-(1H-Tetrazol-5-YL)phenol

- 3-(1H-Tetrazol-5-YL)phenol

- 5-(4-Chlorophenyl)-1H-tetrazole

Comparison:

- 4-(1H-Tetrazol-5-YL)phenol is unique due to its specific substitution pattern, which can influence its reactivity and applications. For example, the position of the tetrazole ring on the phenol can affect its electronic properties and, consequently, its behavior in chemical reactions .

生物活性

4-(1H-Tetrazol-5-YL)phenol is a compound that belongs to the tetrazole class of heterocycles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties. Additionally, it includes relevant data tables and case studies that illustrate the compound's potential applications in medicine.

Overview of this compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C_7H_7N_5O

- Molecular Weight: 162.15 g/mol

- CAS Number: 51517-88-5

The compound features a phenolic structure substituted with a tetrazole ring at the para position, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding: Tetrazole derivatives can form hydrogen bonds with amino acids in the active sites of target proteins, influencing enzymatic activities.

- Interaction with Microbial Targets: The compound may disrupt microbial growth by inhibiting enzymes critical for bacterial survival or by interfering with cell wall synthesis .

- Metabolic Pathways: It has been suggested that tetrazolic compounds can form β-glucuronides, which may play a role in their pharmacokinetics and bioavailability.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound against various bacterial strains. The compound has shown significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 14 | 75 |

| Pseudomonas aeruginosa | 10 | 200 |

These results indicate that the compound exhibits varying degrees of antibacterial activity, with notable effectiveness against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies have shown that it possesses moderate antifungal effects against common pathogenic fungi.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 13 | 80 |

| Aspergillus flavus | 11 | 150 |

These findings suggest potential therapeutic applications in treating fungal infections .

Anticancer Activity

Recent research has indicated that tetrazole derivatives, including this compound, may exhibit anticancer properties. The mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis.

Case studies have reported that certain derivatives show cytotoxic effects on various cancer cell lines:

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

These results highlight the compound's potential as a lead molecule in cancer therapy development .

属性

IUPAC Name |

4-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYMNYWFHZFXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419945, DTXSID50901154 | |

| Record name | 5-(4-Hydroxyphenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_229 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51517-88-5 | |

| Record name | 5-(4-Hydroxyphenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(1H-Tetrazol-5-YL)phenol contribute to the formation of MOFs and what are the resulting structural features?

A: this compound acts as an organic ligand in the synthesis of MOFs. The tetrazole and phenol groups within its structure can coordinate with metal ions, facilitating the formation of intricate network structures [, ]. The specific coordination modes and resulting MOF architectures are influenced by factors such as:

- Choice of metal salt: Different metal ions exhibit varying coordination preferences, leading to distinct framework topologies. For instance, Pb(II) ions with this compound resulted in a 3D MOF with a unique network structure [], while complexes with Zn, Ag, Co, and Cu showcased diverse structures ranging from 3D frameworks to 0D discrete structures [].

- In-situ modifications: The use of in-situ nitration during synthesis, employing nitrate salts as nitration reagents, can introduce nitro groups onto the this compound ligand. This modification can significantly alter its coordination behavior and lead to different MOF structures [].

Q2: What are the potential applications of MOFs synthesized with this compound and its derivatives?

A2: The research highlights two promising applications:

- Luminescent sensors: MOFs incorporating this compound derivatives, particularly the Pb(II) based MOF, exhibit strong luminescence. This property makes them suitable for detecting nitroaromatic explosives (NACs) and Fe3+ ions through fluorescence quenching mechanisms []. The high selectivity and sensitivity observed, along with the potential for regeneration, position these MOFs as promising candidates for environmental monitoring and security applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。